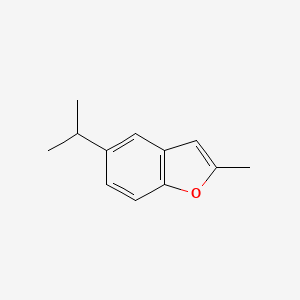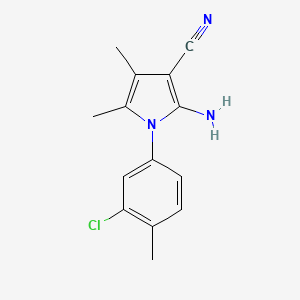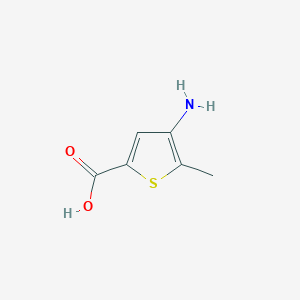
2-(2-Oxononyl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxononyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxononyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclisation of β-hydroxy amides to oxazolines, followed by oxidative aromatisation to oxazoles using reagents such as manganese dioxide .
Industrial Production Methods: Industrial production of oxazole derivatives, including 2-(2-Oxononyl)oxazole-4-carboxylic acid, often employs flow chemistry techniques. These methods allow for continuous production and improved safety profiles compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatisation step .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Oxononyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidising agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions at the oxazole ring, often involving halogenated reagents.
Reduction: Reduction of the oxazole ring under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) or copper bromide (CuBr2).
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of oxazole derivatives.
Substitution: Halogenated oxazole compounds.
Reduction: Amino derivatives of oxazole.
Aplicaciones Científicas De Investigación
2-(2-Oxononyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxononyl)oxazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of enzymes and other proteins. This compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .
Comparación Con Compuestos Similares
Oxazole-4-carboxylic acid: Shares the oxazole ring but lacks the nonyl side chain.
2-(2-Oxoheptyl)oxazole-4-carboxylic acid: Similar structure with a shorter alkyl chain.
2-(2-Oxooctyl)oxazole-4-carboxylic acid: Differs by one carbon in the alkyl chain length.
Uniqueness: 2-(2-Oxononyl)oxazole-4-carboxylic acid is unique due to its longer nonyl side chain, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
Propiedades
Número CAS |
90071-66-2 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-(2-oxononyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-2-3-4-5-6-7-10(15)8-12-14-11(9-18-12)13(16)17/h9H,2-8H2,1H3,(H,16,17) |
Clave InChI |
VESRJNYGYWUYBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CC1=NC(=CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


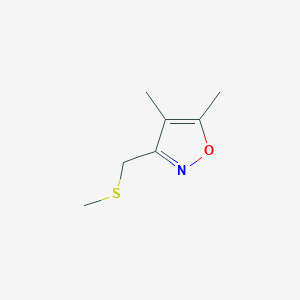
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
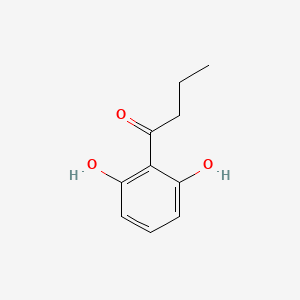

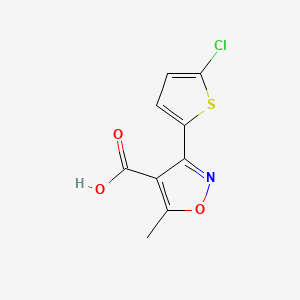

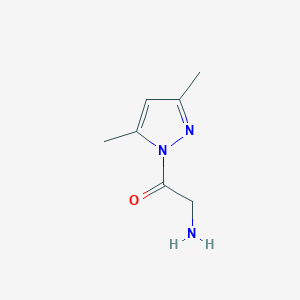
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

